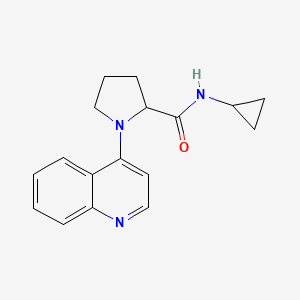![molecular formula C16H18N2O2 B7633651 [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone, commonly known as HMQ, is a chemical compound used in scientific research. It is a quinoline derivative that has been studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of HMQ is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. HMQ has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and glycogen synthase kinase-3β, which are involved in cell cycle regulation and neuronal function.
Biochemical and Physiological Effects:
HMQ has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, HMQ has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
HMQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, HMQ has been shown to have low toxicity and good bioavailability, making it a promising candidate for further preclinical and clinical studies. However, HMQ also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of HMQ.
Zukünftige Richtungen
There are several future directions for HMQ research. One potential direction is to investigate its therapeutic potential in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to optimize the synthesis and purification methods of HMQ to improve its yield and purity. Finally, the development of HMQ analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents.
In conclusion, HMQ is a promising compound that has been studied for its potential therapeutic effects in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of HMQ and its analogs.
Synthesemethoden
HMQ can be synthesized using a multi-step process that involves the reaction of 4-methylquinoline-2-carbaldehyde with hydroxymethylpyrrolidine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The purity and yield of HMQ can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
HMQ has been studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, HMQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-15(17-14-7-3-2-6-13(11)14)16(20)18-8-4-5-12(18)10-19/h2-3,6-7,9,12,19H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCYDXQFVPPRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)
![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)
![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)

![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)